molecular formula C10H8BrClN2O2 B2442838 Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate CAS No. 2580250-13-9

Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B2442838
CAS No.: 2580250-13-9
M. Wt: 303.54
InChI Key: SZMGBDGNPHFBRT-UHFFFAOYSA-N
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Description

Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate is a complex organic compound that belongs to the imidazo[1,2-a]pyridine family. This compound features a fused bicyclic structure, which includes a bromine atom, a chloromethyl group, and a carboxylate ester. The unique arrangement of these functional groups makes it a valuable scaffold in medicinal chemistry and material science .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromine group can yield a bromo-alcohol, while reduction of the carboxylate ester can produce an alcohol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromine and chloromethyl groups make it particularly versatile in synthetic chemistry, while its imidazo[1,2-a]pyridine scaffold enhances its potential in medicinal chemistry .

Properties

IUPAC Name

methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2O2/c1-16-10(15)6-2-8(11)9-13-7(3-12)5-14(9)4-6/h2,4-5H,3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMGBDGNPHFBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(N=C2C(=C1)Br)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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